molecular formula C17H15FN2 B2993802 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1005110-56-4

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B2993802
CAS No.: 1005110-56-4
M. Wt: 266.319
InChI Key: GFFORNJPBHBBKZ-UHFFFAOYSA-N
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Description

8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic tetrahydroquinoline derivative intended for research applications. Tetrahydroquinolines of this structural class are subjects of ongoing investigation in various biochemical fields . Related compounds annulated with a cyclopentane ring have been studied for their potential antioxidant properties, with research focusing on their mechanism of action in radical-chain oxidation processes . Furthermore, structurally similar molecules have been evaluated for their potential as ecdysone receptor agonists , indicating the relevance of this chemical scaffold in biological screening and molecular docking studies . The specific stereochemistry and substitution pattern, including the fluorine and pyridinyl groups, are critical factors that influence the compound's interactions in biological systems and its overall research utility. Researchers are advised to conduct thorough characterization to confirm the compound's properties and activity profile for their specific experimental models. This product is labeled with the required statement "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFORNJPBHBBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyridine and quinoline moieties. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline may be used as a probe to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the manufacture of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the pyridine ring can influence the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Halogen Substituents and Positional Isomerism
  • 4BP-TQS (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Acts as an allosteric agonist at α7 nAChRs, directly activating the receptor in the absence of acetylcholine. The bromine atom at the para position of the phenyl ring is critical for agonist activity . Replacement of bromine with chlorine (4CP-TQS) or iodine (4IP-TQS) retains agonist properties but alters activation kinetics and desensitization rates . 4FP-TQS (4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide):
  • Lacks agonist activity but acts as a positive allosteric modulator (PAM) for acetylcholine responses. The fluorine atom reduces steric bulk, favoring modulation over direct activation .
Pyridine vs. Phenyl Substituents
  • GAT107 (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide): Combines ago-PAM (agonist and PAM) activity, activating α7 nAChRs through dual mechanisms. The bromophenyl group enhances binding to transmembrane allosteric sites .
  • The naphthyl group increases hydrophobicity, stabilizing receptor conformations .

Role of Fluorine and Pyridine Orientation

  • 8-Fluoro-4-pyridin-4-yl vs. 8-Fluoro-4-pyridin-3-yl Isomers :
    • The pyridin-4-yl isomer (target compound) exhibits distinct electronic and steric interactions compared to the pyridin-3-yl variant (CAS: 1005243-69-5). The 4-pyridinyl orientation may enhance hydrogen bonding with residues like Glu218 in GPCRs, as suggested by molecular docking studies .
    • Fluorine at the 8-position likely increases metabolic stability and modulates π-π stacking interactions within receptor binding pockets .

Antagonist vs. Agonist Profiles

  • G15 (4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline): Acts as a GPR30 antagonist, reducing approach behaviors in male rats. The bromobenzodioxol group confers high affinity for estrogen-related GPCRs .
  • G-1 (1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone): A GPER-1 agonist with a ketone substituent enhancing receptor activation. Structural similarities to the target compound suggest shared binding motifs in hydrophobic pockets .

Structural and Pharmacological Data Table

Compound Name Substituents Molecular Formula Key Activity Receptor Target Reference ID
8-Fluoro-4-pyridin-4-yl-cyclopenta[c]quinoline 8-F, 4-pyridin-4-yl C₁₇H₁₅FN₂ Under investigation (GPCR/nAChR) GPCR, α7 nAChR
4BP-TQS 4-(4-Br-phenyl), 8-SO₂NH₂ C₁₇H₁₄BrN₃O₂S Allosteric agonist α7 nAChR
GAT107 4-(4-Br-phenyl), 8-SO₂NH₂ C₁₇H₁₄BrN₃O₂S Ago-PAM α7 nAChR
G15 4-(6-Br-benzodioxol) C₁₈H₁₄BrNO₂ Antagonist GPR30
4FP-TQS 4-(4-F-phenyl), 8-SO₂NH₂ C₁₇H₁₄FN₃O₂S PAM α7 nAChR
6,8-Difluoro-4-pyridin-3-yl-cyclopenta[c]quinoline 6,8-F₂, 4-pyridin-3-yl C₁₇H₁₄F₂N₂ GBF1 inhibitor Intracellular targets

Key Research Findings

  • Receptor Selectivity : The absence of a sulfonamide group in the target compound distinguishes it from TQS and 4BP-TQS, likely reducing interactions with the α7 nAChR transmembrane site .
  • Synthetic Accessibility: Derivatives like 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS: Not listed) are synthesized via cyclization of anthranilic acid and cyclopentanone, a method adaptable to fluorinated analogs .
  • Optoelectronic Properties: Substituents such as methoxy or styryl groups (e.g., in styrylquinolines) alter π-conjugation and absorption spectra, suggesting the 8-fluoro group in the target compound may influence photophysical behavior .

Biological Activity

The compound 8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14FN\text{C}_{15}\text{H}_{14}\text{F}\text{N}

This compound features a fluorine atom at the 8-position and a pyridine ring at the 4-position, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds within the quinoline family exhibit significant anticancer properties. Specifically, derivatives of quinoline have shown promising results against various cancer cell lines. For instance, research on similar structures indicates that they can inhibit cell proliferation in melanoma, breast, and other cancer types at low micromolar concentrations .

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of related tetrahydroquinoline compounds against the MDA-MB-231 triple-negative breast cancer cell line. The results indicated that certain derivatives exhibited growth inhibition with GI50 values as low as 0.1 μM . This suggests that this compound could possess similar or enhanced properties due to its structural characteristics.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Research has highlighted their effectiveness against various bacterial and fungal strains. The biological activity is often attributed to their ability to interfere with microbial metabolic processes .

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, quinoline derivatives have been studied for their potential in treating malaria and viral infections. The diverse mechanisms of action make them suitable candidates for further drug development .

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Cell Line/Pathogen IC50/GI50 Value
AnticancerGrowth InhibitionMDA-MB-231 (Breast Cancer)0.1 μM
AntimicrobialBacterialVarious StrainsVaries
AntimalarialPlasmodium spp.P. falciparumVaries
AntiviralViral InfectionsInfluenza VirusVaries

Q & A

Q. How to design biological activity assays for this compound?

  • Methodological Answer : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Determine IC₅₀ via dose-response curves (0.1–100 µM). Compare with control fluorinated quinolines (e.g., 8-chloro derivatives showing EC₅₀ ~50 nM) .

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